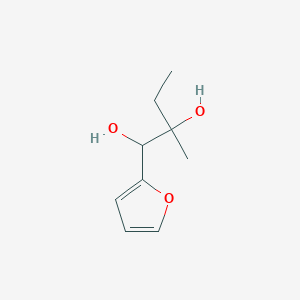

1-(2-Furyl)-2-methyl-1,2-butanediol

Descripción

Propiedades

Número CAS |

18927-21-4 |

|---|---|

Fórmula molecular |

C9H14O3 |

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

1-(furan-2-yl)-2-methylbutane-1,2-diol |

InChI |

InChI=1S/C9H14O3/c1-3-9(2,11)8(10)7-5-4-6-12-7/h4-6,8,10-11H,3H2,1-2H3 |

Clave InChI |

OEBMZDILMFLZLM-UHFFFAOYSA-N |

SMILES |

CCC(C)(C(C1=CC=CO1)O)O |

SMILES canónico |

CCC(C)(C(C1=CC=CO1)O)O |

Sinónimos |

1-(2-Furyl)-2-methyl-1,2-butanediol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights structural and functional differences between 1-(2-Furyl)-2-methyl-1,2-butanediol and related diols:

Key Observations :

- The alkene group in 1-(2-Furyl)-2-methyl-3-butene-1,2-diol increases reactivity toward electrophilic addition, unlike the saturated backbone of the target compound .

- 1,2-Decanediol lacks aromaticity but has a long hydrophobic chain, favoring applications in surfactants or lubricants .

- The fluorophenyl and triazole groups in the (2R,3R) -configured diol enhance its bioactivity, making it relevant in antifungal agents .

Physicochemical Properties

Notes:

- The target compound’s properties are estimated based on 1-(2-Furyl)-2-methyl-3-butene-1,2-diol , adjusted for the absence of the alkene group.

- 1-Phenylbutane-1,2-diol likely has higher LogP due to the hydrophobic phenyl group .

- 1,2-Decanediol’s high boiling point and low vapor pressure reflect its non-volatile, waxy nature .

Métodos De Preparación

Allyl Alcohol as a Precursor

Hydroformylation of allyl alcohol derivatives has been widely explored for diol synthesis. While WO2014016491A1 focuses on 2-methyl-propane-1,3-diol (MPD) production, its methodology provides a template for analogous syntheses. The process involves:

-

Hydroformylation : Allyl alcohol reacts with syngas (CO/H₂) under rhodium catalysis to form aldehydes.

-

Hydrogenation : Aldehydes are reduced to diols using heterogeneous catalysts.

For 1-(2-furyl)-2-methyl-1,2-butanediol, substituting allyl alcohol with a furan-containing allylic alcohol (e.g., furfuryl alcohol derivatives) could yield the target compound. Key parameters include:

Challenges in Selectivity

The linear-to-branched aldehyde ratio in hydroformylation critically impacts diol yields. WO2014016491A1 reports that rhodium catalysts with narrow-bite-angle diphosphines (e.g., dppb, bite angle 98°) favor branched aldehydes. Adapting this to furan systems may require ligand modifications to accommodate steric hindrance from the furyl group.

Grignard Reagent-Based Synthesis

Reaction with Furyl Ketones

A lab-scale method from Modern Organic Synthesis in the Laboratory demonstrates Grignard additions to carbonyl compounds. For example:

-

Substrate Preparation : A furyl ketone (e.g., 2-acetylfuran) is synthesized via Friedel-Crafts acylation.

-

Grignard Addition : Reaction with methylmagnesium bromide (MeMgBr) forms a tertiary alcohol.

-

Reduction : The ketone intermediate is reduced to the diol using NaBH₄ or catalytic hydrogenation.

Example Protocol (adapted from):

-

Step 1 : 2-Acetylfuran (1 mmol) in THF is treated with MeMgBr (1.2 equiv) at −40°C.

-

Step 2 : After warming to room temperature, the mixture is quenched with brine and extracted.

-

Step 3 : Crude product is purified via silica chromatography (hexane/EtOAc).

Yield Optimization

Yields depend on the steric environment of the furyl group. Bulky substituents may necessitate higher reaction temperatures or prolonged reaction times.

Hydrogenolysis of Furfuryl Alcohol Derivatives

Platinum-Catalyzed Hydrogenolysis

US20140066666A1 details 1,2-pentanediol synthesis from furfuryl alcohol using Pt-based catalysts. This approach is adaptable to 1-(2-furyl)-2-methyl-1,2-butanediol by modifying the substrate:

-

Substrate Design : Introduce a methyl branch into furfuryl alcohol (e.g., 2-methylfurfuryl alcohol).

-

Hydrogenolysis : React with H₂ (1–4 bar) over Pt/C or Pt-Al₂O₃ at 80–120°C.

Key Findings :

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| H₂ Pressure | 1–4 bar |

| Catalyst Loading | 5–10 wt% Pt |

| Reaction Time | 3–8 hours |

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Temperature (°C) | Selectivity Issues |

|---|---|---|---|---|

| Hydroformylation | 60–75 | Rh-diphosphine | 80–120 | Linear vs. branched aldehydes |

| Grignard Addition | 70–85 | None | −40 to 25 | Steric hindrance |

| Hydrogenolysis | 80–95 | Pt/C | 80–120 | Ketone intermediates |

| Epoxide Hydrolysis | 50–65 | H₂SO₄ | 25–60 | Regioselectivity |

Mechanistic Insights

Hydroformylation Pathway

In rhodium-catalyzed hydroformylation, the furyl group’s electron-withdrawing nature stabilizes the metal-alkyl intermediate, favoring branched aldehyde formation. Subsequent hydrogenation proceeds via Langmuir-Hinshelwood kinetics, with H₂ dissociation on the catalyst surface as the rate-limiting step.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Furyl)-2-methyl-1,2-butanediol, and what catalytic systems are typically employed?

- Methodological Answer : The synthesis often involves nucleophilic substitution or condensation reactions targeting the furyl and diol moieties. For example, Friedel-Crafts acylation (using Lewis acids like AlCl₃) could introduce the furyl group to a diol precursor, followed by methylation . Purification typically employs column chromatography or recrystallization, with progress monitored via TLC. Catalytic hydrogenation may reduce intermediates, requiring Pd/C or Raney Ni catalysts .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of 1-(2-Furyl)-2-methyl-1,2-butanediol?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., furyl protons at δ 6.2–7.4 ppm, diol -OH signals around δ 1.5–2.0 ppm) .

- IR : Confirms hydroxyl (3200–3600 cm⁻¹) and furan C-O-C (∼1250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (104.15 g/mol) and fragmentation patterns .

Q. What safety protocols should be prioritized when handling 1-(2-Furyl)-2-methyl-1,2-butanediol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation; monitor vapor pressure data (if available) .

- First Aid : For spills, neutralize with inert absorbents (e.g., vermiculite). In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility parameters of 1-(2-Furyl)-2-methyl-1,2-butanediol across different studies?

- Methodological Answer : Discrepancies may arise from impurities or solvent polarity effects. Use DSC (Differential Scanning Calorimetry) to assess purity (>95% recommended) and compare solubility in standardized solvents (e.g., water, ethanol, DMSO) under controlled temperatures. Cross-reference with analogs like 1,2-butanediol (logP = -0.79) to predict hydrophilicity trends .

Q. What experimental strategies are recommended for investigating the compound’s potential as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with amylose-based columns to separate enantiomers. Calculate enantiomeric excess (ee) via integration of peak areas .

- Stereochemical Analysis : X-ray crystallography or NOESY NMR confirms absolute configuration. Compare with derivatives like 3-[1-(2-Furyl)-3-oxobutyl]-2-hydroxy-4H-chromen-4-one, where stereocenters influence biological activity .

Q. How should in vitro toxicity studies be designed to evaluate the compound’s metabolic pathways in hepatic models?

- Methodological Answer :

- Cell Models : Use primary hepatocytes or HepG2 cells exposed to 0.1–10 mM concentrations. Monitor cytotoxicity via MTT assays .

- Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites (e.g., glucuronidation of diol groups). Compare with 1,3-butanediol’s hepatic oxidation pathways to predict detoxification mechanisms .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.